molecular formula C9H12FO4P B12561650 Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate CAS No. 183240-18-8

Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate

Cat. No.: B12561650
CAS No.: 183240-18-8
M. Wt: 234.16 g/mol
InChI Key: KBGSFLPVYJDWMS-UHFFFAOYSA-N
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Description

Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-fluorophenyl and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 4-fluorobenzaldehyde in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of the desired phosphonate compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.

    Reduction: Formation of 4-fluorophenylmethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its phosphonate group can interact with metal ions and other cofactors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: A related compound with similar structural features but lacking the 4-fluorophenyl and hydroxymethyl groups.

    Dimethyl (phenyl)(hydroxy)methylphosphonate: Similar to the target compound but without the fluorine substitution on the phenyl ring.

    Dimethyl (4-chlorophenyl)(hydroxy)methylphosphonate: Similar structure with a chlorine atom instead of fluorine on the phenyl ring.

Uniqueness

Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

dimethoxyphosphoryl-(4-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FO4P/c1-13-15(12,14-2)9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGSFLPVYJDWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C1=CC=C(C=C1)F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30775476
Record name Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30775476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183240-18-8
Record name Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30775476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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